molecular formula C24H36O25S2-2 B083468 kappa-Carrageenan CAS No. 11114-20-8

kappa-Carrageenan

Cat. No. B083468
CAS RN: 11114-20-8
M. Wt: 788.7 g/mol
InChI Key: ZNOZWUKQPJXOIG-XSBHQQIPSA-L
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Description

Kappa-Carrageenan is a natural hydrocolloid derived from a specific type of red seaweed found in the North Atlantic . It is a linear sulfated polysaccharide composed of repeating units of galactose and 3,6-anhydrogalactose . Kappa-Carrageenan is widely used in the food industry for its gelling, thickening, and stabilizing properties . It is also used in pharmaceutical formulations due to its biodegradability, biocompatibility, non-toxicity, and bioactive attributes .


Synthesis Analysis

The synthesis of Kappa-Carrageenan involves the extraction from red seaweed and processing with alkaline substances . There are studies focused on the cationization of Kappa-Carrageenan with QUAB 188 and the formulation of Kappa-Carrageenan/PVA nanocomposite composites .


Molecular Structure Analysis

Kappa-Carrageenan is a linear sulfated polysaccharide composed of repeating units of galactose and 3,6-anhydrogalactose . The presence of sulfate groups along the polymer chain imparts its characteristic negative charge, facilitating interactions with cations such as potassium, calcium, and magnesium .


Chemical Reactions Analysis

Kappa-Carrageenan undergoes various chemical reactions. For instance, it can be cationized with QUAB 188 . There are also studies on the alkali modification of carrageenans .


Physical And Chemical Properties Analysis

Kappa-Carrageenan is a large, highly flexible molecule that forms curling helical structures. This gives them the ability to form a variety of different gels at room temperature . It is also known to form strong, rigid gels in the presence of potassium ions, and reacts with dairy proteins .

Scientific Research Applications

  • Food Industry

    • Dairy Products : Kappa Carrageenan is used in dairy products like chocolate milk, ice cream, and yogurt for creating stable gels . It’s also used in cheese for stabilizing, water binding, and ease of grating or slicing .
    • Processed Meats : It enhances water retention and improves texture .
    • Beverages : It’s used in drink mixes to provide texture with reconstitution .
    • Desserts : It’s used to make frozen desserts and to stabilize ice creams .
    • Other Foods : It’s used in low-fat dressing and mayonnaise as a thickener and stabilizer, in pre-cooked poultry products to improve texture, tenderness, and maintain juiciness when injected as brine, and in fresh-cut packaged fruits to prevent oxidation and maintain texture .
  • Pharmaceutical and Biomedical Applications

    • Drug Delivery Systems : Due to its biocompatibility, mucoadhesive properties, and ability to form gels at physiological conditions, it’s used in drug delivery systems .
    • Wound Healing Formulations : It’s used in wound healing formulations .
    • Tissue Engineering Scaffolds : It’s used in tissue engineering scaffolds .
  • Industrial Applications

    • Food Packaging : Carrageenans also have many applications in food packaging for improving film and coating properties .
  • Cosmetics Industry

    • Kappa-Carrageenan is used in the cosmetics industry due to its gelling, thickening, and stabilizing properties . It’s used in products like toothpaste, shampoo, and lotions .
  • Printing Industry

    • In the printing industry, kappa-Carrageenan is used as a thickener in water-based paints and as a sizing agent in textile printing .
  • Textile Industry

    • Kappa-Carrageenan is used in the textile industry for its ability to form strong, flexible films . It’s used as a sizing agent to protect the yarn during weaving .

Future Directions

With ongoing research focused on optimizing extraction methods, improving product quality, and expanding applications, Kappa-Carrageenan is poised to play an increasingly prominent role across diverse industries in the years to come . It has been applied in pharmaceutical formulations and is being studied for use in tissue engineering .

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O25S2/c25-1-5-14(48-50(33,34)35)9(27)10(28)22(42-5)45-16-8-4-40-19(16)12(30)23(44-8)47-20-13(31)24(43-6(2-26)17(20)49-51(36,37)38)46-15-7-3-39-18(15)11(29)21(32)41-7/h5-32H,1-4H2,(H,33,34,35)(H,36,37,38)/p-2/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18-,19-,20-,21+,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOZWUKQPJXOIG-XSBHQQIPSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)O)O)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O[C@@H]4[C@@H]([C@@H]5[C@H]([C@H](O4)CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)OS(=O)(=O)[O-])O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O25S2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11966249

CAS RN

11114-20-8
Record name κ-Carrageenan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,900
Citations
RP Millane, R Chandrasekaran, S Arnott… - Carbohydrate research, 1988 - Elsevier
… The ordered conformation of kappa-carrageenan molecules in condensed but well-… As with iota-carrageenan, the chains are parallel but their juxtaposition in kappa-carrageenan is …
Number of citations: 183 www.sciencedirect.com
W Feng, S Feng, K Tang, X He, A Jing… - Journal of Alloys and …, 2017 - Elsevier
… obtain Collagen-Hydroxyapatite/kappa-Carrageenan (COL- HAP… kappa-Carrageenan, a kind of plant-polysaccharides, was … kappa-Carrageenan may act as a cross-linking agent, which …
Number of citations: 76 www.sciencedirect.com
C Tranquilan-Aranilla, N Nagasawa, A Bayquen… - Carbohydrate …, 2012 - Elsevier
… Kappa-carrageenan is one of the three most important … a commercial-grade kappa-carrageenan to produce derivatives … of carboxymethyl-kappa carrageenan based hydrogels …
Number of citations: 114 www.sciencedirect.com
C Rochas, M Rinaudo, S Landry - Carbohydrate Polymers, 1990 - Elsevier
… The kappa carrageenan used was the alkali treated extract from Eucheuma cottonii (sample 0) and was supplied from MRS (Baupte, France). Samples 9, 11, 13, 17 & 18 were obtained …
Number of citations: 175 www.sciencedirect.com
AM Hermansson, E Eriksson, E Jordansson - Carbohydrate Polymers, 1991 - Elsevier
… kappa-carrageenan gelation was studied by electron microscopy and viscoelastic measurements. On cooling only potassium-kappa-carrageenan … , sodium-kappa-carrageenan formed …
Number of citations: 255 www.sciencedirect.com
L Fan, L Wang, S Gao, P Wu, M Li, W Xie, S Liu… - Carbohydrate …, 2011 - Elsevier
… Kappa-carrageenan (5 g) was suspended in 100 ml 80% EtOH–H 2 O solution, and then 10 ml 20% NaOH solution was added dropwise over a period of 15 min. The reaction mixture …
Number of citations: 90 www.sciencedirect.com
L Piculell, S Nilsson, P Muhrbeck - Carbohydrate Polymers, 1992 - Elsevier
… Secondly, to check for additivity, we should know the total concentration of helix-forming kappa-carrageenan (added kappacarrageenan + impurities) in the authors' native iota…
Number of citations: 105 www.sciencedirect.com
SM Mihaila, AK Gaharwar, RL Reis… - Advanced …, 2013 - Wiley Online Library
… Methacrylated kappa-Carrageenan was synthesized by reacting kappa-Carrageenan with various amount of methacrylic anhydride, rendering the development of MA-κ-CA with …
Number of citations: 199 onlinelibrary.wiley.com
A Gabriele, F Spyropoulos, IT Norton - Food Hydrocolloids, 2009 - Elsevier
… We describe the production of fluid gels from kappa-carrageenan using well-defined geometries, flow patterns and cooling rates. Narrow size distributions are achieved by inducing …
Number of citations: 107 www.sciencedirect.com
T Brenner, R Tuvikene, A Parker, S Matsukawa… - Food …, 2014 - Elsevier
The rheology of mixed κ-carrageenan/ι-carrageenan gels was investigated in the presence of 75 or 150 mM K + . The addition of ι-carrageenan to κ-carrageenan led to an initial weak …
Number of citations: 83 www.sciencedirect.com

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